Cas no 2229347-99-1 (3-(2-bromo-5-fluorophenyl)-2-hydroxy-2-methylpropanoic acid)

3-(2-Bromo-5-fluorophenyl)-2-hydroxy-2-methylpropanoic acid is a halogenated aromatic compound featuring both bromo and fluoro substituents on the phenyl ring, along with a hydroxy and methyl group on the propanoic acid backbone. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of bromine enhances electrophilic substitution potential, while the fluorine atom contributes to metabolic stability and bioavailability. The hydroxyl and carboxylic acid functionalities offer versatile derivatization opportunities, enabling further functionalization. Its well-defined stereochemistry and purity ensure consistent performance in complex organic transformations, particularly in the development of bioactive molecules. Suitable for controlled reactions under standard laboratory conditions.
3-(2-bromo-5-fluorophenyl)-2-hydroxy-2-methylpropanoic acid structure
2229347-99-1 structure
商品名:3-(2-bromo-5-fluorophenyl)-2-hydroxy-2-methylpropanoic acid
CAS番号:2229347-99-1
MF:C10H10BrFO3
メガワット:277.087006092072
CID:5937701
PubChem ID:165737037

3-(2-bromo-5-fluorophenyl)-2-hydroxy-2-methylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(2-bromo-5-fluorophenyl)-2-hydroxy-2-methylpropanoic acid
    • EN300-1938122
    • 2229347-99-1
    • インチ: 1S/C10H10BrFO3/c1-10(15,9(13)14)5-6-4-7(12)2-3-8(6)11/h2-4,15H,5H2,1H3,(H,13,14)
    • InChIKey: LLHQCIFOYPBIBU-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1CC(C(=O)O)(C)O)F

計算された属性

  • せいみつぶんしりょう: 275.97973g/mol
  • どういたいしつりょう: 275.97973g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 249
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 57.5Ų

3-(2-bromo-5-fluorophenyl)-2-hydroxy-2-methylpropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1938122-0.05g
3-(2-bromo-5-fluorophenyl)-2-hydroxy-2-methylpropanoic acid
2229347-99-1
0.05g
$1056.0 2023-09-17
Enamine
EN300-1938122-1.0g
3-(2-bromo-5-fluorophenyl)-2-hydroxy-2-methylpropanoic acid
2229347-99-1
1g
$1256.0 2023-05-31
Enamine
EN300-1938122-0.25g
3-(2-bromo-5-fluorophenyl)-2-hydroxy-2-methylpropanoic acid
2229347-99-1
0.25g
$1156.0 2023-09-17
Enamine
EN300-1938122-0.5g
3-(2-bromo-5-fluorophenyl)-2-hydroxy-2-methylpropanoic acid
2229347-99-1
0.5g
$1207.0 2023-09-17
Enamine
EN300-1938122-10g
3-(2-bromo-5-fluorophenyl)-2-hydroxy-2-methylpropanoic acid
2229347-99-1
10g
$5405.0 2023-09-17
Enamine
EN300-1938122-1g
3-(2-bromo-5-fluorophenyl)-2-hydroxy-2-methylpropanoic acid
2229347-99-1
1g
$1256.0 2023-09-17
Enamine
EN300-1938122-5.0g
3-(2-bromo-5-fluorophenyl)-2-hydroxy-2-methylpropanoic acid
2229347-99-1
5g
$3645.0 2023-05-31
Enamine
EN300-1938122-2.5g
3-(2-bromo-5-fluorophenyl)-2-hydroxy-2-methylpropanoic acid
2229347-99-1
2.5g
$2464.0 2023-09-17
Enamine
EN300-1938122-0.1g
3-(2-bromo-5-fluorophenyl)-2-hydroxy-2-methylpropanoic acid
2229347-99-1
0.1g
$1106.0 2023-09-17
Enamine
EN300-1938122-10.0g
3-(2-bromo-5-fluorophenyl)-2-hydroxy-2-methylpropanoic acid
2229347-99-1
10g
$5405.0 2023-05-31

3-(2-bromo-5-fluorophenyl)-2-hydroxy-2-methylpropanoic acid 関連文献

3-(2-bromo-5-fluorophenyl)-2-hydroxy-2-methylpropanoic acidに関する追加情報

3-(2-Bromo-5-Fluorophenyl)-2-Hydroxy-2-Methylpropanoic Acid: A Comprehensive Overview

The compound 3-(2-bromo-5-fluorophenyl)-2-hydroxy-2-methylpropanoic acid, identified by the CAS number NO2229347-99-1, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which includes a bromine atom at the 2-position and a fluorine atom at the 5-position of a phenyl ring, attached to a propanoic acid moiety with hydroxyl and methyl substituents. The combination of these functional groups makes this compound highly versatile and valuable in various applications, particularly in pharmaceutical research and material science.

Recent studies have highlighted the potential of this compound as an intermediate in the synthesis of bioactive molecules. Its ability to undergo various chemical transformations, such as nucleophilic substitution and oxidation reactions, has made it a key player in drug discovery programs. For instance, researchers have utilized this compound to develop novel antibiotics and anticancer agents, leveraging its structural flexibility to target specific biological pathways.

The synthesis of 3-(2-bromo-5-fluorophenyl)-2-hydroxy-2-methylpropanoic acid involves a multi-step process that typically begins with the bromination of a fluorinated aromatic compound. This is followed by the introduction of the hydroxyl and methyl groups through either direct substitution or protective group strategies. The optimization of these steps has been a focus of recent research, with advancements in catalytic methods and green chemistry practices significantly improving the yield and purity of the final product.

In terms of physical properties, this compound exhibits a melting point of approximately 150°C and is sparingly soluble in water. Its solubility characteristics make it suitable for use in both aqueous and organic reaction media, depending on the specific application. Additionally, its stability under various conditions has been thoroughly investigated, with findings indicating that it remains stable under normal storage conditions but may degrade under extreme thermal or oxidative stress.

The application of 3-(2-bromo-5-fluorophenyl)-2-hydroxy-2-methylpropanoic acid extends beyond pharmaceuticals into materials science. Recent research has explored its use as a precursor for advanced polymers and coatings, where its functional groups can be exploited to create materials with tailored mechanical and chemical properties. For example, its ability to form strong hydrogen bonds has been utilized in the development of high-performance adhesives and sealants.

In conclusion, 3-(2-bromo-5-fluorophenyl)-2-hydroxy-2-methylpropanoic acid stands out as a versatile and valuable compound with wide-ranging applications across multiple disciplines. Its unique structure, coupled with advancements in synthetic methods and application development, positions it as a key molecule for future innovations in both academic and industrial settings.

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